molecular formula C13H17NO B12281841 (3R)-3-(1-methyl-1H-indol-3-yl)butan-1-ol

(3R)-3-(1-methyl-1H-indol-3-yl)butan-1-ol

Cat. No.: B12281841
M. Wt: 203.28 g/mol
InChI Key: WHQZINALYHALBY-UHFFFAOYSA-N
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Description

(3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol: is a chiral compound with a specific stereochemistry at the third carbon atom. This compound features an indole ring, which is a common structural motif in many biologically active molecules. The presence of the indole ring and the chiral center makes this compound interesting for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available indole derivatives.

    Alkylation: The indole ring is alkylated at the nitrogen atom using methyl iodide under basic conditions.

    Chiral Center Introduction: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Reduction: The final step involves the reduction of the intermediate compound to yield (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or halogens for halogenation.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Various alcohol derivatives.

    Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.

Biology:

    Biological Studies: The compound is used in biological studies to investigate the role of indole derivatives in biological systems.

Medicine:

    Drug Development: Due to its structural similarity to biologically active molecules, (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol is explored for potential therapeutic applications.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as optical activity or electronic properties.

Mechanism of Action

The mechanism of action of (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, influencing biological pathways. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)-1-butanol: The enantiomer of (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol with opposite stereochemistry.

    3-(1-Methyl-1H-indol-3-yl)-1-propanol: A similar compound with a shorter carbon chain.

    3-(1-Methyl-1H-indol-3-yl)-1-pentanol: A similar compound with a longer carbon chain.

Uniqueness:

    Chirality: The specific (3S) configuration of (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol imparts unique biological activity and selectivity.

    Indole Ring: The presence of the indole ring makes it structurally similar to many biologically active molecules, enhancing its potential for various applications.

Properties

IUPAC Name

3-(1-methylindol-3-yl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10(7-8-15)12-9-14(2)13-6-4-3-5-11(12)13/h3-6,9-10,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQZINALYHALBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)C1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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